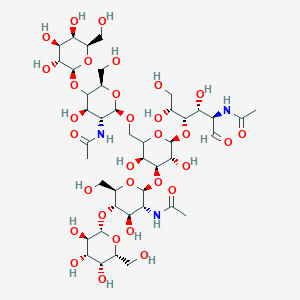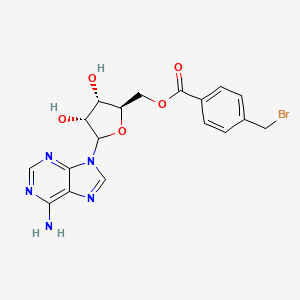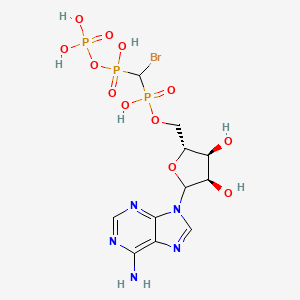
3-Methyl-1-phenylbutan-2-ol
Vue d'ensemble
Description
“3-Methyl-1-phenylbutan-2-ol” is a chemical compound with the molecular formula C11H16O . It has a molecular weight of 164.25 .
Synthesis Analysis
The synthesis of “3-Methyl-1-phenylbutan-2-ol” can be achieved through various methods. One such method involves the dehydration of the alcohol, which forms a more substituted alkene due to the higher number of hyperconjugative structures . Another method involves the use of microwave-sonication, which was found to be more effective than conventional reflux or microwave-only methods .Molecular Structure Analysis
The molecular structure of “3-Methyl-1-phenylbutan-2-ol” consists of a phenyl group attached to a butanol chain with a methyl group at the third carbon . The InChI code for this compound is 1S/C11H16O/c1-9(2)11(12)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3 .Chemical Reactions Analysis
The chemical reactions involving “3-Methyl-1-phenylbutan-2-ol” include dehydration to form alkenes . This reaction follows Zaitsev’s rule, which states that the more substituted alkene is formed when all substituents are alkyl groups . The compound can also undergo oxidation to form aldehydes, ketones, and carboxylic acids .Physical And Chemical Properties Analysis
“3-Methyl-1-phenylbutan-2-ol” is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .Applications De Recherche Scientifique
Dehydration Studies in Organic Chemistry
In organic chemistry, 3-Methyl-1-phenylbutan-2-ol is used to study dehydration reactions. The dehydration of this alcohol leads to the formation of a stable benzyl secondary carbocation. This process is used to understand the principles of Zaitsev’s rule and Hammond’s Postulate .
Reactivity of Unsaturated Alcohols
3-Methyl-1-phenylbutan-2-ol is used in the study of the reactivity of unsaturated alcohols. The pyrolysis and oxidation of this compound have been studied, providing insights into the thermodynamics of these reactions .
Kinetic Modeling
This compound is also used in kinetic modeling studies. The reaction rates and pathways of the pyrolysis and oxidation of 3-Methyl-1-phenylbutan-2-ol are modeled to understand the underlying kinetics .
Fragrance Industry
3-Methyl-1-phenylbutan-2-ol is used in the fragrance industry. It is one of the components that contribute to the scent of lily-of-the-valley .
Mécanisme D'action
Target of Action:
The primary target of 3-Methyl-1-phenylbutan-2-ol is likely an enzyme or receptor involved in cellular processes. Unfortunately, specific information about the exact target remains limited .
Mode of Action:
3-Methyl-1-phenylbutan-2-ol: interacts with its target through a process called dehydration. In this reaction, the alcohol group (-OH) is removed, resulting in the formation of a double bond. The specific mechanism involves the following steps:
- Rearrangement : The carbocation rearranges to a more stable form. In the case of 3-Methyl-1-phenylbutan-2-ol , resonance stabilization due to the phenyl group and inductive effects from the methyl group contribute to the stability of the resulting carbocation .
Pharmacokinetics (ADME Properties):
Action Environment:
Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s stability and efficacy. For instance, pH changes may affect the protonation step during dehydration.
: Chemistry Stack Exchange: Dehydration of an alcohol (3-methyl-1-phenylbutan-2-ol) : Chemistry Stack Exchange: Dehydration reaction of an alcohol, 2,3-dimethyl-2-phenylbutan-1-ol : [DrugBank Online: (2R)-3-Methyl-1-phenyl-2-butanyl (2S)-1-oxo-2 …
Safety and Hazards
“3-Methyl-1-phenylbutan-2-ol” is classified as a flammable liquid and vapor . It has several hazard statements including H227, H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Relevant Papers The relevant papers retrieved provide valuable information about the properties and reactions of “3-Methyl-1-phenylbutan-2-ol”. They discuss topics such as the dehydration of the alcohol , the oxidation of alcohols , and the reactivity of unsaturated alcohols .
Propriétés
IUPAC Name |
3-methyl-1-phenylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-9(2)11(12)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLKKLSCQQGOEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862382 | |
| Record name | Benzeneethanol, .alpha.-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-phenylbutan-2-ol | |
CAS RN |
705-58-8 | |
| Record name | α-(1-Methylethyl)benzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=705-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Isopropyl-phenethyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000705588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 705-58-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68518 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneethanol, .alpha.-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneethanol, .alpha.-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1-phenylbutan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.807 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-ISOPROPYL-PHENETHYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N06AQ6J88Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main focus of research on 3-Methyl-1-phenylbutan-2-ol?
A1: Current research primarily focuses on evaluating 3-Methyl-1-phenylbutan-2-ol as a fragrance material []. This includes aspects like its scent profile, safety in fragrance applications, and potential allergenic properties.
Q2: Where can I find more information about the safety and potential risks associated with 3-Methyl-1-phenylbutan-2-ol in fragrance applications?
A2: The provided research article, "Fragrance material review on 3-methyl-1-phenylbutan-2-ol," likely contains information regarding safety evaluations and potential risks associated with this compound's use in fragrances []. Consulting this review would be a good starting point for further investigation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[8-Hydroxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylbut-2-enoate](/img/structure/B1194011.png)








